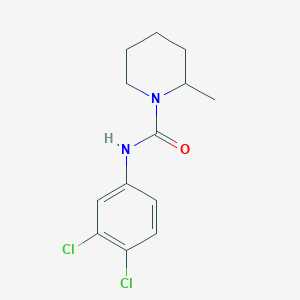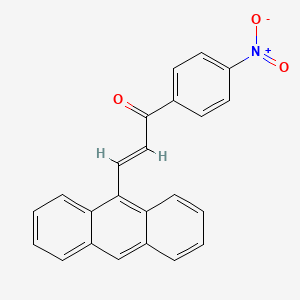![molecular formula C18H16N2O8 B11953242 Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate is a complex organic compound with the molecular formula C18H16N2O8 It is a derivative of biphenyl, characterized by the presence of nitro groups and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate typically involves the nitration of biphenyl derivatives followed by esterification. One common method includes the nitration of 2,2’-dibromo-1,1’-biphenyl using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 6,6’ positions. The resulting dinitro compound is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
化学反応の分析
Types of Reactions
Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Diethyl 6,6’-diamino[1,1’-biphenyl]-2,2’-dicarboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Hydrolysis: 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylic acid.
科学的研究の応用
Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate is primarily influenced by its nitro groups and ester functionalities. The nitro groups can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
類似化合物との比較
Similar Compounds
2,2’-Dinitrobiphenyl: Similar structure but lacks the ester functionalities.
6,6’-Dinitro-2,2’-dimethylbiphenyl: Similar nitro groups but with methyl substituents instead of ester groups.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and a wide range of biological activities .
特性
分子式 |
C18H16N2O8 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
ethyl 2-(2-ethoxycarbonyl-6-nitrophenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O8/c1-3-27-17(21)11-7-5-9-13(19(23)24)15(11)16-12(18(22)28-4-2)8-6-10-14(16)20(25)26/h5-10H,3-4H2,1-2H3 |
InChIキー |
UWPTXRFFGKGHFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


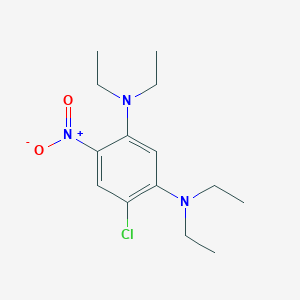

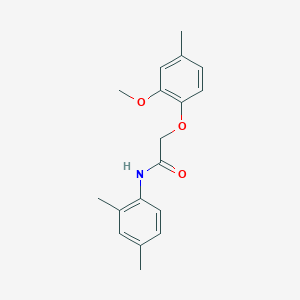

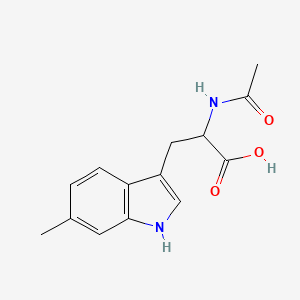
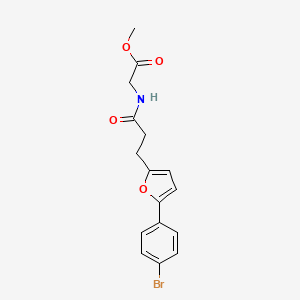
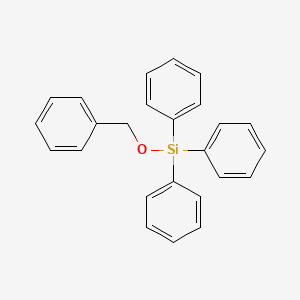



![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
